

# Rociletinib investigational drug status

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## Compound Focus: Rociletinib

CAS No.: 1374640-70-6

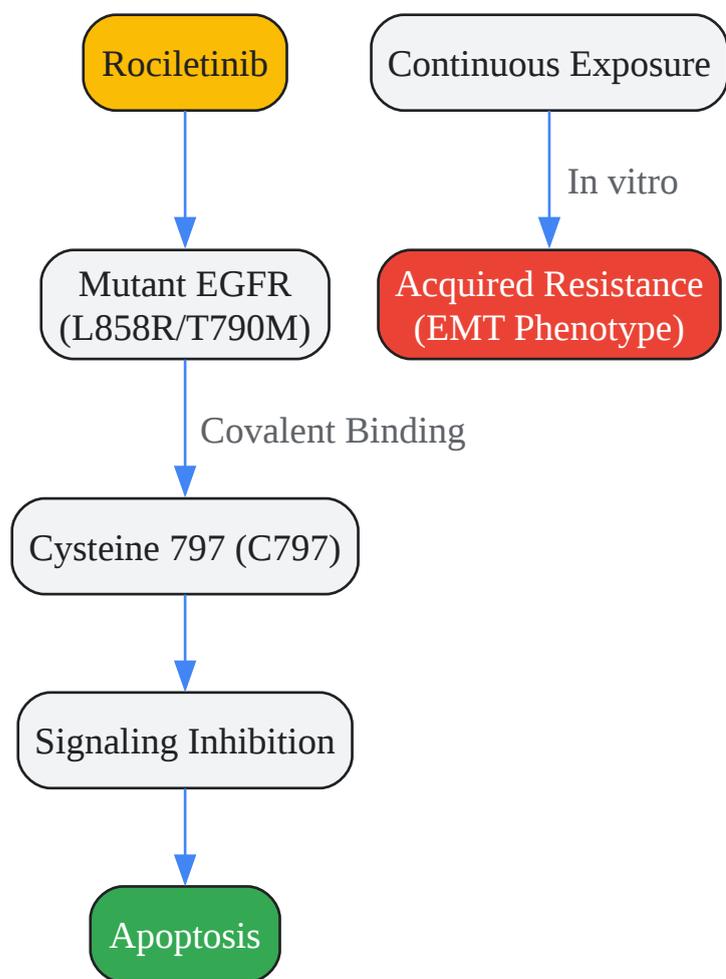
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## Preclinical Profile & Mechanism

**Rociletinib** is a 5-CF3 2,4-diaminopyrimidine-based molecule that covalently and irreversibly binds to cysteine 797 (C797) in the ATP-binding pocket of the EGFR kinase [1] [2]. Its structure allows it to be more selective for mutant forms of EGFR (including L858R/T790M) over the wild-type receptor [1].

The diagram below illustrates the mechanism of action of **rociletinib** and the key resistance mechanism observed in preclinical models:



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In **in vitro** cellular growth assays, **rociletinib** showed potent inhibition of mutant EGFR cell lines while largely sparing wild-type EGFR [2] [3]:

Cell Line / EGFR Profile	Cellular pIC <sub>50</sub> (nM)	Growth Inhibition GI <sub>50</sub> (nM)
NCI-H1975 (L858R/T790M)	62	32
HCC827 (Exon 19 del)	187	7
PC9 (Exon 19 del)	211	26
A431 (Wild-type)	>4331	547

Preclinical studies also indicated that continuous exposure to **rociletinib** could lead to acquired resistance characterized by a spindle-like cell morphology and gene expression enrichment for **epithelial-mesenchymal transition (EMT)**, without evidence of secondary mutations like MET amplification [2].

## Clinical Trial Data and Outcomes

The primary clinical data for **rociletinib** came from the **TIGER-X (NCT01526928)** Phase I/II trial, which enrolled patients with EGFR-mutant NSCLC who had progressed after prior EGFR TKI therapy [1] [2].

### Efficacy Results

Initial, early-phase data were promising, but updated analyses with confirmed responses showed lower efficacy [2]. The following table compares the initial and updated results from the TIGER-X trial:

Patient Group	Initial Reported ORR	Updated Confirmed ORR	Updated Median PFS
<b>T790M Positive</b>	59% (DCR 93%) [1]	45% [2]	6.1 months [2]
<b>T790M Negative</b>	29% (DCR 59%) [1]	17% [2]	1.8 months [2]

In November 2015, the sponsor Clovis Oncology reported a pooled analysis from TIGER-X and TIGER-2 trials showing even lower objective response rates: **32%** for the 625 mg dose and **23%** for the 500 mg dose in T790M-positive patients [4]. This decline in efficacy upon data maturity was a key factor in the drug's discontinuation.

### Safety Profile

**Rociletinib** had a distinct toxicity profile different from earlier EGFR TKIs [1] [4]:

Adverse Event	Frequency (All Grades)	Grade 3/4 Severity	Notes
Hyperglycemia	35% - 57% [5] [4]	17% - 34% [5] [2]	Caused by an active metabolite (M502) inhibiting IGF1-R/IR [5]. Managed with monitoring and metformin [5] [4].
QTc Prolongation	Up to 26% [4]	3% - 8% [5] [4]	Led to dose reductions; rare cases of serious arrhythmias reported [2].
Diarrhea / Nausea	Common (e.g., diarrhea 22%-33%) [1] [4]	Minimal (e.g., no Grade 3 diarrhea) [2]	Generally mild.
Rash	Very rare (e.g., one Grade 1 case) [2]	Not applicable	Demonstrated wild-type EGFR sparing [2].

## Why Was Development Stopped?

The decision to terminate development was based on a risk-benefit assessment by the sponsor and interactions with regulators:

- **Lower Confirmed Efficacy:** The updated ORR of **28-34%** and median PFS of **6.1 months** were deemed insufficient for a competitive landscape, especially when compared to osimertinib, which demonstrated an ORR of 61% and PFS of 9.6 months in its pivotal trial [1] [2].
- **Significant Safety Concerns:** The high incidence of **Grade 3/4 hyperglycemia** and **QTc prolongation** presented substantial management challenges and potential cardiovascular risks [2] [4].
- **Regulatory Context:** The U.S. FDA had granted **rociletinib** Breakthrough Therapy Designation in 2014 [5] [4]. However, based on the final data package, the benefit-risk profile was not favorable for approval. The sponsor **withdrew the New Drug Application** in 2016 [4].

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